molecular formula C19H26N2O3S B2552897 N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 953999-40-1

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2552897
CAS No.: 953999-40-1
M. Wt: 362.49
InChI Key: BPSREBPKFJJPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.49. The purity is usually 95%.
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Scientific Research Applications

Pharmacology and Toxicology of Hallucinogens

A study by Halberstadt (2017) reviews the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of N-benzylphenethylamine hallucinogens, highlighting the importance of 5-HT2A receptor activation in mediating the effects of these compounds. This research could provide insights into the receptor interactions of similar compounds like N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)ethanesulfonamide (Halberstadt, 2017).

Amyloid Imaging in Alzheimer's Disease

Nordberg (2007) discusses the development of amyloid imaging ligands, including compounds with dimethylamino groups, for detecting amyloid in the brain of Alzheimer's disease patients. This paper indicates the potential use of structurally related compounds in the diagnosis of neurodegenerative diseases (Nordberg, 2007).

Novel Brominated Flame Retardants

Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants, including those with ethanesulfonamide structures, in various environments. This research underscores the environmental and health implications of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Acute and Chronic Effects of Carrier Solvents

Hutchinson et al. (2006) critically review the use of carrier solvents in aquatic toxicity testing, which could be relevant to understanding the solvent interactions of this compound in biological studies (Hutchinson, Shillabeer, Winter, & Pickford, 2006).

Kinetics and Mechanism of Formation and Destruction of N-Nitrosodimethylamine

Sharma (2012) presents an overview of the kinetics and mechanisms involved in the formation and destruction of N-nitrosodimethylamine in water, which might offer parallels to the reactivity and environmental behavior of this compound (Sharma, 2012).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-21(2)18-8-4-16(5-9-18)12-14-20-25(22,23)15-13-17-6-10-19(24-3)11-7-17/h4-11,20H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSREBPKFJJPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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